Carbamothioic acid

概要

説明

チオカルバメートは、カルバメート基の酸素原子を硫黄原子で置換したことを特徴とする有機硫黄化合物の一族です。 これらはカルバメートの硫黄アナログであり、O-チオカルバメート (ROC(=S)NR2) とS-チオカルバメート (RSC(=O)NR2) の2つの異性体形で存在します 。これらの化合物は、除草剤や殺菌剤として農業など、さまざまな用途で広く使用されています。また、製薬業界でも使用されています。

2. 製法

合成経路と反応条件: チオカルバメートは、いくつかの方法で合成することができます。

リーエムシュナイダーチオカルバメート合成: この方法は、チオシアン酸塩と水またはアルコールの反応を利用します。例えば:

チオカルバモイルクロリドとの反応: アルコールは、ジメチルチオカルバモイルクロリドなどのチオカルバモイルクロリドと反応してチオカルバメートを形成します.

ワンポット合成: この方法は、N-ホルマミドを、p-トルエンスルホニルクロリドとスルホキシド成分を使用して、直接チオカルバメートに変換することを含みます.

工業的生産方法: チオカルバメートの工業的生産には、通常、ホスゲンまたはその誘導体を用い、その後アミンとチオールを添加します 。 ホスゲンは危険なため、イソシアネートとチオールを使用する代替方法も用いられています .

準備方法

Synthetic Routes and Reaction Conditions: Thiocarbamates can be synthesized through several methods:

Riemschneider Thiocarbamate Synthesis: This method involves the reaction of thiocyanates with water or alcohols. For example:

Reaction with Thiocarbamoyl Chlorides: Alcohols react with thiocarbamoyl chlorides such as dimethylthiocarbamoyl chloride to form thiocarbamates.

One-Pot Synthesis: This method involves the direct conversion of N-formamides into thiocarbamates using p-toluene sulfonyl chloride and a sulfoxide component.

Industrial Production Methods: Industrial production of thiocarbamates often involves the use of phosgene or its derivatives, followed by the addition of an amine and a thiol . due to the hazardous nature of phosgene, alternative methods using isocyanates and thiols are also employed .

化学反応の分析

Formation from Carbonyl Sulfide and Amines

The primary reaction pathway for the formation of carbamothioic acid involves the reaction between carbonyl sulfide (OCS) and amines. This reaction can be catalyzed by water or formic acid, significantly lowering the energy barriers associated with the reaction.

Reaction Energetics

A study conducted using quantum chemistry calculations revealed significant details about the energetics involved in these reactions:

-

Barrier Heights :

-

For ammonia reacting with OCS, the calculated barrier height was approximately 38.3 kcal/mol.

-

The addition of water as a catalyst reduced this barrier by about 16.0 kcal/mol, making the reaction more feasible.

-

The most energetically favorable reaction was found to be that of dimethylamine with OCS, with a barrier height significantly lower than that of ammonia .

-

Catalytic Effects

The presence of catalysts such as water or formic acid plays a pivotal role in facilitating these reactions:

-

Catalyst Role :

-

Water molecules can stabilize transition states and lower activation energies.

-

Formic acid was shown to decrease barrier heights by approximately 28.4 kcal/mol for certain pathways, enhancing reaction rates dramatically.

-

Products Derived from this compound

This compound can lead to various products depending on the specific amine used in its synthesis:

-

N-Methyl this compound : Formed when methylamine reacts with OCS.

-

N,N-Dimethyl this compound : Resulting from the reaction with dimethylamine.

These derivatives are important in further synthetic applications, including the production of carbamates and other nitrogen-containing compounds.

科学的研究の応用

Chemical Synthesis

Carbamothioic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Applications in Organic Synthesis

- Reagent for Thiourea Derivatives : this compound is utilized to synthesize thiourea derivatives, which are crucial in pharmaceuticals and agrochemicals.

- Formation of Thiazoles and Thiadiazoles : It can be used to create thiazole and thiadiazole compounds through cyclization reactions, which are valuable in medicinal chemistry.

Biological Research

In biological contexts, this compound derivatives have shown potential in enzyme inhibition and protein modification studies.

Enzyme Inhibition Studies

- Mechanism of Action : The thiocarbonyl group in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is explored for developing enzyme inhibitors that may serve as therapeutic agents.

- Case Study : Research has indicated that this compound derivatives exhibit inhibitory effects on certain proteases, which are critical in various disease processes.

Protein Modification

- Bioconjugation Applications : this compound can be employed to modify proteins for targeted drug delivery systems. Its ability to react with amino acids allows for the attachment of therapeutic agents to proteins .

Industrial Applications

This compound is also significant in the agricultural sector, particularly in the production of pesticides and herbicides.

Pesticide Production

- Thiocarbamate Pesticides : Compounds derived from this compound are used in formulating thiocarbamate pesticides, which help control a variety of pests while minimizing environmental impact .

- Case Study : Thiobencarb, a thiocarbamate herbicide derived from this compound, has been evaluated for its effectiveness against weeds while demonstrating lower toxicity to non-target organisms compared to traditional herbicides.

Environmental Applications

Research indicates that this compound can be used as a corrosion inhibitor due to its ability to form protective films on metal surfaces.

Corrosion Inhibition

- Mechanism : The formation of a protective layer on metal surfaces prevents corrosion by blocking reactive sites from environmental factors.

- Case Study : Studies have shown that this compound derivatives effectively reduce corrosion rates on iron surfaces under specific conditions, highlighting their potential use in industrial applications .

Data Table: Comparison of this compound Derivatives

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Basic structure with -NH2 and -CS groups | Serves as a precursor for various derivatives |

| Thiobencarb | Contains a thiocarbamate moiety | Effective herbicide with lower toxicity |

| This compound Methyl Ester | Methyl ester derivative | Enhanced lipophilicity for biological applications |

作用機序

チオカルバメートの作用機序は、真菌、細菌、植物、および昆虫における金属依存性およびスルフィドリル酵素系の阻害を伴います 。この阻害により、必須の代謝過程が阻害され、標的生物の死に至ります。 哺乳類では、チオカルバメートはコリンエステラーゼを阻害し、神経系に影響を与える可能性があります .

6. 類似の化合物との比較

チオカルバメートは、カルバメートやジチオカルバメートに似ています。

チオカルバメートの独自性:

類似の化合物:

- カルバメート

- ジチオカルバメート

- チオ尿素

類似化合物との比較

- Carbamates

- Dithiocarbamates

- Thioureas

生物活性

Carbamothioic acid, also known as thiocarbamic acid, is a compound characterized by the presence of a thiocarbonyl group. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

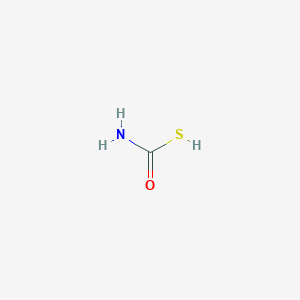

Chemical Structure and Properties

This compound has the molecular formula and features a carbon atom double-bonded to sulfur and single-bonded to an amine group. Its structure can be represented as follows:

This unique structure contributes to its reactivity and biological functions.

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties. Research indicates that various substituted carbamothioic acids exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted that certain this compound derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound Derivative 1 | Antibacterial | E. coli, S. aureus | 32 µg/mL |

| This compound Derivative 2 | Antifungal | Candida albicans | 16 µg/mL |

| This compound Derivative 3 | Antiprotozoal | Leishmania spp. | 4 µg/mL |

Antitumor Activity

This compound has been investigated for its potential antitumor properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The compounds were found to significantly decrease cell viability in cultures of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 2: Antitumor Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 | 75.4 | Induction of apoptosis via caspase activation |

| This compound Derivative B | HepG2 | 81.38 | Inhibition of proliferation |

| This compound Derivative C | A-549 | 62.5 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Effects of this compound

| Study Reference | Cell Type | Inflammatory Stimulus | Effect Observed |

|---|---|---|---|

| Study A | Human PBMC | LPS | Decrease in TNF-α production |

| Study B | Mouse Splenocytes | Phytohemagglutinin A | Reduced cell proliferation |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Cancer Treatment Potential

In vitro studies on breast cancer cells treated with this compound derivatives revealed significant reductions in cell viability and induced apoptosis. The research suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

特性

IUPAC Name |

carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVMUORYQLCPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873668 | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19045-66-0 | |

| Record name | Carbamothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。